molecular formula C11H19ClO2 B13790544 2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane

2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane

Cat. No.: B13790544
M. Wt: 218.72 g/mol
InChI Key: HQJSLGZQJLJRJS-UHFFFAOYSA-N
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Description

2-Chloro-2-hydroxyacetaldehyde and 2,2-dimethylbicyclo[221]heptane are two distinct chemical compounds with unique structures and properties 2-Chloro-2-hydroxyacetaldehyde is an organic compound with a chloro and hydroxy functional group attached to an acetaldehyde backbone 2,2-Dimethylbicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

  • 2-Chloro-2-hydroxyacetaldehyde

    • This compound can be synthesized through the chlorination of glycolaldehyde. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride.
    • Another method involves the reaction of chloroacetaldehyde with water under controlled conditions to yield 2-chloro-2-hydroxyacetaldehyde.
  • 2,2-Dimethylbicyclo[2.2.1]heptane

    • The synthesis of 2,2-dimethylbicyclo[2.2.1]heptane can be achieved through the Diels-Alder reaction between cyclopentadiene and isoprene, followed by chlorination using thionyl chloride or phosphorus pentachloride.
    • Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • 2-Chloro-2-hydroxyacetaldehyde

      Oxidation: Can be oxidized to form 2-chloro-2-hydroxyacetic acid using oxidizing agents like potassium permanganate.

      Reduction: Reduction with sodium borohydride can yield 2-chloro-2-hydroxyethanol.

      Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles to form different derivatives.

  • 2,2-Dimethylbicyclo[2.2.1]heptane

      Hydrogenation: Can be hydrogenated to form 2,2-dimethylbicyclo[2.2.1]heptane-2-ol.

      Halogenation: Reacts with halogens to form dihalogenated derivatives.

      Substitution: Undergoes substitution reactions with nucleophiles to form various substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine gas, bromine, thionyl chloride.

Major Products

    2-Chloro-2-hydroxyacetaldehyde: 2-chloro-2-hydroxyacetic acid, 2-chloro-2-hydroxyethanol.

    2,2-Dimethylbicyclo[2.2.1]heptane: 2,2-dimethylbicyclo[2.2.1]heptane-2-ol, dihalogenated derivatives.

Scientific Research Applications

Chemistry

    2-Chloro-2-hydroxyacetaldehyde: Used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

    2,2-Dimethylbicyclo[2.2.1]heptane: Utilized in the synthesis of complex organic molecules and as a building block in polymer chemistry.

Biology and Medicine

    2-Chloro-2-hydroxyacetaldehyde: Investigated for its potential antimicrobial properties and as a precursor in the synthesis of biologically active compounds.

    2,2-Dimethylbicyclo[2.2.1]heptane: Studied for its potential use in drug delivery systems and as a scaffold in medicinal chemistry.

Industry

    2-Chloro-2-hydroxyacetaldehyde: Used in the production of specialty chemicals and as a reagent in chemical manufacturing.

    2,2-Dimethylbicyclo[2.2.1]heptane: Employed in the production of high-performance materials and as an additive in lubricants.

Mechanism of Action

2-Chloro-2-hydroxyacetaldehyde

  • The compound exerts its effects through interactions with cellular components, leading to the disruption of microbial cell walls and inhibition of enzyme activity. It targets specific molecular pathways involved in microbial growth and replication.

2,2-Dimethylbicyclo[2.2.1]heptane

  • The mechanism of action involves the interaction with biological membranes and proteins, leading to changes in membrane fluidity and protein function. It may also act as a ligand for specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobicyclo[2.2.1]heptane: Similar in structure but lacks the dimethyl groups.

    2-Hydroxyacetaldehyde: Similar functional groups but lacks the chlorine atom.

    2,2-Dimethylbicyclo[2.2.1]heptane-2-ol: Similar structure but with a hydroxyl group instead of a chlorine atom.

Uniqueness

    2-Chloro-2-hydroxyacetaldehyde: Unique due to the presence of both chloro and hydroxy functional groups, making it versatile in chemical reactions.

    2,2-Dimethylbicyclo[2.2.1]heptane: Unique due to its rigid bicyclic structure and the presence of two methyl groups, providing distinct chemical and physical properties.

Properties

Molecular Formula

C11H19ClO2

Molecular Weight

218.72 g/mol

IUPAC Name

2-chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C9H16.C2H3ClO2/c1-9(2)6-7-3-4-8(9)5-7;3-2(5)1-4/h7-8H,3-6H2,1-2H3;1-2,5H

InChI Key

HQJSLGZQJLJRJS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CCC1C2)C.C(=O)C(O)Cl

Origin of Product

United States

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